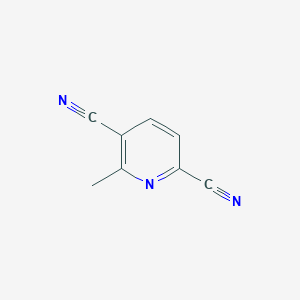

3,6-Dicyanopicoline

Description

3,6-Dicyanopicoline is a bicyclic aromatic compound featuring a pyridine core substituted with two cyano (-CN) groups at the 3- and 6-positions. Its molecular framework combines electron-withdrawing cyano groups with the inherent π-electron-deficient nature of pyridine, rendering it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-methylpyridine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEXTFJYUABOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dicyanopicoline can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents to form phthalonitrile derivatives, which are key intermediates in the synthesis of 3,6-Dicyanopicoline . Another method involves the cyclotetramerization of phthalic anhydride derivatives to form the desired compound .

Industrial Production Methods

Industrial production of 3,6-Dicyanopicoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyanopicoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.

Reduction: Reduction reactions can be carried out using appropriate reducing agents.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: DDQ is a common oxidizing agent used in the oxidation of 3,6-Dicyanopicoline.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .

Scientific Research Applications

3,6-Dicyanopicoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: It acts as a potent blocker of voltage-gated sodium channels in the cerebral cortex, making it useful in neurobiological studies.

Medicine: Its ability to block sodium channels has potential therapeutic applications in the treatment of neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,6-Dicyanopicoline exerts its effects by blocking voltage-gated sodium channels in the cerebral cortex. It binds to the phosphorylcholine moiety of these channels, thereby blocking ion flux and reducing postsynaptic potentials . This mechanism is crucial for its potential therapeutic applications in neurology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 3,6-dicyanopicoline include:

Key Observations :

- Substituent Position: Compounds with -CN or -Cl at the 3- or 6-positions (e.g., 3-Amino-6-chloropicolinic acid HCl) exhibit higher structural similarity (0.86) due to spatial and electronic mimicry of 3,6-dicyanopicoline’s substituents .

- Functional Groups: The replacement of -CN with -NH₂ or -Cl reduces electrophilicity but improves solubility in polar solvents. For example, 3-Amino-6-chloropicolinic acid HCl has enhanced aqueous solubility compared to 3,6-dicyanopicoline due to protonation of the amino group .

Pharmacological and Physicochemical Properties

- ADMET Profiles: 3,6-Dicyanopicoline: Predicted to exhibit moderate metabolic stability (CYP3A4 substrate) and low blood-brain barrier penetration (LogP = 1.2) due to its polar cyano groups . Amino-Substituted Analogues: 3-Amino-6-chloropicolinic acid HCl shows improved intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s) but higher risk of renal clearance due to zwitterionic properties .

- Target Affinity: 3,6-Dicyanopicoline: Demonstrates moderate binding to adenosine receptors (Ki = 1.2 µM for A₂A), comparable to amino-3,5-dicyanopyridines (Ki = 0.8–1.5 µM) . Chlorinated Analogues: 4,6-Dichloro-5-cyanopicolinic acid exhibits weaker receptor affinity (Ki = 5.7 µM), likely due to steric clashes from the 4-chloro substituent .

Biological Activity

3,6-Dicyanopicoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

3,6-Dicyanopicoline is characterized by its pyridine ring with two cyano groups at the 3 and 6 positions. This configuration contributes to its unique chemical reactivity and biological activity. The molecular formula is C_8H_6N_4, with a molecular weight of approximately 162.16 g/mol.

Antioxidant Activity

Research has indicated that 3,6-Dicyanopicoline exhibits significant antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection, where oxidative damage is a contributing factor to neurodegenerative diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 3,6-Dicyanopicoline against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The compound showed promising activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that 3,6-Dicyanopicoline may serve as a potential lead compound for the development of new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of 3,6-Dicyanopicoline has been investigated through various in vivo models. In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a significant reduction in edema formation, indicating its potential as an anti-inflammatory agent.

The biological activities of 3,6-Dicyanopicoline can be attributed to several mechanisms:

- Free Radical Scavenging : The cyano groups in the structure are believed to play a crucial role in the scavenging of reactive oxygen species (ROS).

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Modulation of Enzymatic Activity : The compound has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress pathways.

Case Studies and Clinical Relevance

While comprehensive clinical data on 3,6-Dicyanopicoline is limited, preliminary studies indicate its potential for therapeutic applications:

- Neuroprotection : In models of neurodegeneration, such as those involving oxidative stress-induced neuronal injury, 3,6-Dicyanopicoline demonstrated protective effects by reducing cell death and improving cell viability.

- Infection Control : Its antimicrobial properties may have implications for treating infections caused by resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.